2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile
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Overview
Description
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile typically involves the reaction of 1-methylindole with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with morpholine and acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The morpholino group may enhance the compound’s solubility and bioavailability, while the nitrile group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Morpholino derivatives: Compounds with morpholino groups are known for their enhanced solubility and stability.
Nitrile-containing compounds: Nitriles are common in pharmaceuticals and agrochemicals due to their reactivity and ability to form various functional groups.
Uniqueness
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile is unique due to the combination of its indole, morpholino, and nitrile functionalities, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-5-4-13-10-12(2-3-14(13)17)15(11-16)18-6-8-19-9-7-18/h2-3,10,15H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFDTMKTSNFTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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